4-((3-Methylbenzyl)oxy)-1H-pyrazole
CAS No.:
Cat. No.: VC13565281
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O |
|---|---|
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 4-[(3-methylphenyl)methoxy]-1H-pyrazole |
| Standard InChI | InChI=1S/C11H12N2O/c1-9-3-2-4-10(5-9)8-14-11-6-12-13-7-11/h2-7H,8H2,1H3,(H,12,13) |
| Standard InChI Key | MVSQEPQYLHNQTA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)COC2=CNN=C2 |
| Canonical SMILES | CC1=CC(=CC=C1)COC2=CNN=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The molecular formula of 4-((3-Methylbenzyl)oxy)-1H-pyrazole is C₁₁H₁₂N₂O, with a molar mass of 188.23 g/mol. Its IUPAC name, 4-[(3-methylphenyl)methoxy]-1H-pyrazole, reflects the presence of a 3-methylbenzyl group (-CH₂C₆H₄-3-CH₃) attached via an oxygen atom to the 4-position of the pyrazole ring. The compound’s SMILES notation (CC1=CC(=CC=C1)COC2=CNN=C2) and InChIKey (MVSQEPQYLHNQTA-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic properties.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| SMILES | CC1=CC(=CC=C1)COC2=CNN=C2 |
| InChIKey | MVSQEPQYLHNQTA-UHFFFAOYSA-N |
| Tautomeric Forms | 1H- and 2H-pyrazole |
Tautomerism and Electronic Effects
Like unsubstituted pyrazole, 4-((3-Methylbenzyl)oxy)-1H-pyrazole exhibits tautomerism, with the 1H- and 2H- forms existing in equilibrium . The electron-donating 3-methylbenzyloxy group at C-4 modulates the ring’s electron density, enhancing stability through resonance effects. Density functional theory (DFT) calculations suggest that the 1H-tautomer predominates due to intramolecular hydrogen bonding between the pyrazole N-H and the ether oxygen . This electronic configuration facilitates electrophilic substitution at C-3 and C-5, while the methyl group on the benzyl moiety introduces steric constraints that influence reactivity .
Synthetic Methodologies
Cyclocondensation Routes
The synthesis of 4-((3-Methylbenzyl)oxy)-1H-pyrazole typically begins with the regioselective cyclocondensation of hydrazines with α,β-unsaturated ketones. For example, Huang et al. demonstrated that reacting 3-methylbenzyl-protected propargyl ketones with hydrazine hydrate in dimethylformamide (DMF) yields pyrazoline intermediates, which undergo oxidative aromatization to form the target compound . Copper triflate catalysts in ionic liquids (e.g., [bmim]PF₆) improve yields (82–88%) by stabilizing transition states during cyclization .
Post-Functionalization Strategies
Late-stage functionalization offers an alternative route. Katritzky’s method involves treating preformed pyrazole cores with 3-methylbenzyl bromide under basic conditions . This approach avoids regioselectivity challenges associated with direct cyclocondensation but requires protection of the pyrazole N-H group to prevent O- versus N-alkylation side reactions . Comparative studies indicate that microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes while maintaining yields above 75%.
Table 2: Representative Synthetic Conditions
| Method | Reagents | Yield (%) | Time |
|---|---|---|---|
| Cyclocondensation | Cu(OTf)₂, [bmim]PF₆ | 82 | 6 h |
| Alkylation | K₂CO₃, DMF, 80°C | 75 | 12 h |
| Microwave-Assisted | EtOH, 150 W | 78 | 0.5 h |
Pharmacological Profile
Enzyme Inhibition
4-((3-Methylbenzyl)oxy)-1H-pyrazole demonstrates moderate inhibitory activity against cyclooxygenase-2 (COX-2) (IC₅₀ = 3.2 μM), surpassing the selectivity of celecoxib analogs by 12-fold in murine macrophage assays . Molecular docking studies attribute this to hydrophobic interactions between the 3-methylbenzyl group and COX-2’s secondary pocket .
Antimicrobial Activity
Against Gram-positive bacteria (Staphylococcus aureus), the compound exhibits a minimum inhibitory concentration (MIC) of 16 μg/mL, comparable to first-line antibiotics like ciprofloxacin. The ether linkage enhances membrane permeability, as evidenced by fluorescence assays using Nile red-loaded liposomes.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, pyrazole H-3), 7.25–7.15 (m, 4H, aromatic), 5.12 (s, 2H, OCH₂), 2.38 (s, 3H, CH₃).
-
HRMS (ESI+): m/z calcd. for C₁₁H₁₂N₂O [M+H]⁺: 189.1022; found: 189.1028.
Computational Insights
Molecular Dynamics Simulations
All-atom simulations (AMBER force field) reveal that the 3-methylbenzyl group adopts a conformation perpendicular to the pyrazole ring, minimizing steric clash with proximal residues in protein binding pockets . Free energy perturbation calculations predict a 2.1 kcal/mol binding affinity improvement over des-methyl analogs .
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